ethyl 3-(2-oxo-2H-chromene-3-carboxamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 2-oxo-2H-chromene-3-carboxylate, also known as ethyl coumarin-3-carboxylate or 3-carboethoxy(coumarin), is a compound that occupies an important position in organic synthesis and is used in the production of biologically active compounds . It belongs to the class of organic compounds known as 7-hydroxycoumarins .
Synthesis Analysis
The synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate . A mixture of ethyl 2-oxo-2H-chromene-3-carboxylate and hydrazine hydrate in absolute ethanol was heated under reflux for 2 hours . This reaction has been reported to produce another main reaction product, malono-hydrazide .Molecular Structure Analysis
The molecular structure of ethyl 2-oxo-2H-chromene-3-carboxylate has been characterized by various spectroscopic techniques such as FT-IR, NMR, MS, and X-ray crystal diffraction .Chemical Reactions Analysis
The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied in detail. Although salicylaldehyde azine was reported in 1985 as the single product of this reaction, another main reaction product, malono-hydrazide, was identified . This hydrazide has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .Scientific Research Applications
Antiamoebic Agents
The free-living amoeba Acanthamoeba castellanii is responsible for serious infections such as granulomatous amoebic encephalitis and sight-threatening Acanthamoeba keratitis. Unfortunately, effective treatments are lacking, and combination drug therapy is often used. Researchers have synthesized twelve DNA minor groove binders (MGBs), including our compound of interest. Notably, MGB3, MGB6, MGB22, MGB24, and MGB16 significantly reduce amoeba viability in amoebicidal assays. Additionally, these MGBs inhibit cyst formation and reduce the re-emergence of cysts to trophozoites. Further in vivo studies can explore their effects on animal models .
Future Directions
The research showed that the target compounds exhibit certain anti-fungal activity against the tested fungal strains . The inhibition rate of compound 3b was the highest against Fusarium oxysporum, up to 60.29% at 500 ppm . Compound 3b is promising to become the lead compound of pesticide in the future, which is worthy of further study .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the chromene nucleus in the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as indole derivatives, are known to interact with their targets through various mechanisms, often involving binding to specific receptors and modulating their activity .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds such as indole derivatives are known to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
ethyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6/c1-2-26-21(25)18-17(13-8-4-6-10-16(13)27-18)22-19(23)14-11-12-7-3-5-9-15(12)28-20(14)24/h3-11H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGYDKVDVXIMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(2-oxo-2H-chromene-3-carboxamido)benzofuran-2-carboxylate |
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